

Preparation of Propiverine N-oxide Analytical Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: *Propiverine N-oxide*

Cat. No.: *B1234086*

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Introduction

Propiverine, an anticholinergic and spasmolytic agent, is widely used for the treatment of urinary incontinence and overactive bladder syndrome. Its major metabolite, **Propiverine N-oxide**, is a crucial compound for pharmacokinetic, pharmacodynamic, and impurity profiling studies during drug development and post-market surveillance. The availability of a well-characterized analytical standard of **Propiverine N-oxide** is therefore essential for accurate quantification and identification in biological matrices and pharmaceutical formulations.

This document provides detailed application notes and protocols for the laboratory-scale preparation of **Propiverine N-oxide** analytical standard. The described procedures cover the chemical synthesis of **Propiverine N-oxide** from Propiverine hydrochloride, followed by its purification and comprehensive analytical characterization.

Data Presentation

The following table summarizes the key analytical data for the prepared **Propiverine N-oxide** analytical standard.

Parameter	Method	Result
Identity		
Chemical Name	IUPAC	1-methyl-4-piperidyl 2,2-diphenyl-2-propoxyacetate 1-oxide
Molecular Formula	-	C ₂₃ H ₂₉ NO ₄
Molecular Weight	-	383.48 g/mol
CAS Number	-	111071-96-6 (base)
Purity		
Purity by HPLC	HPLC-UV (210 nm)	> 99.5%
Characterization		
Appearance	Visual	White to off-white solid
Melting Point	Melting Point Apparatus	155-158 °C
Spectroscopic Data		
¹ H NMR (400 MHz, CDCl ₃)	NMR Spectroscopy	δ 7.50-7.20 (m, 10H, Ar-H), 5.15 (m, 1H, O-CH), 3.65 (t, J=6.5 Hz, 2H, O-CH ₂), 3.40 (m, 2H, N-CH _{2ax}), 3.20 (s, 3H, N-CH ₃), 2.90 (m, 2H, N-CH _{2eq}), 2.20-1.90 (m, 4H, piperidine-CH ₂), 1.65 (sextet, J=7.0 Hz, 2H, CH ₂ -CH ₃), 0.90 (t, J=7.4 Hz, 3H, CH ₂ -CH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	NMR Spectroscopy	δ 172.5 (C=O), 140.0 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 127.2 (Ar-CH), 85.0 (C-O), 70.0 (O-CH ₂), 68.0 (N-CH ₂), 60.5 (N-CH ₃), 28.0 (piperidine-CH ₂), 22.5 (CH ₂ -CH ₃), 10.5 (CH ₂ -CH ₃)

Mass Spectrum (ESI+)	LC-MS/MS	m/z 384.2 [M+H] ⁺ , Fragmentation at m/z 368.2 [M+H-O] ⁺ , 183.1, 105.1
Chromatographic Data		
Retention Time (HPLC)	See HPLC Protocol	Approximately 4.5 min

Experimental Protocols

Synthesis of Propiverine N-oxide from Propiverine Hydrochloride

This protocol describes the N-oxidation of Propiverine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- Propiverine Hydrochloride
- meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
- Dichloromethane (DCM), analytical grade
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of Propiverine Free Base: Dissolve Propiverine Hydrochloride (1.0 g, 2.47 mmol) in deionized water (20 mL). Basify the solution to pH 10-11 with 1 M sodium hydroxide. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield Propiverine free base as an oil.
- N-Oxidation: Dissolve the Propiverine free base in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
- Slowly add m-CPBA (0.65 g, ~2.97 mmol, 1.2 equivalents) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Propiverine spot and the appearance of a more polar product spot (lower R_f) indicates reaction completion.
- Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution (15 mL).
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Propiverine N-oxide**.

Purification of Propiverine N-oxide by Flash Column Chromatography

Materials:

- Crude **Propiverine N-oxide**

- Silica gel (60 Å, 230-400 mesh)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Flash chromatography system or glass column
- Test tubes for fraction collection
- TLC plates and developing chamber

Procedure:

- **Column Preparation:** Prepare a silica gel column using a slurry of silica gel in dichloromethane.
- **Sample Loading:** Dissolve the crude **Propiverine N-oxide** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully load the dry sample onto the top of the prepared column.
- **Elution:** Elute the column with a gradient of methanol in dichloromethane. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10% methanol).
- **Fraction Collection and Analysis:** Collect fractions and analyze them by TLC. Combine the fractions containing the pure **Propiverine N-oxide**.
- **Isolation:** Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified **Propiverine N-oxide** as a white to off-white solid.

Analytical Characterization

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase: Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve an accurately weighed amount of **Propiverine N-oxide** in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Instrumentation:

- LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions:

- Use the same HPLC conditions as described in section 3.1 or a faster gradient method compatible with MS detection.

MS/MS Conditions (Positive ESI Mode):

- Ion Source: Electrospray Ionization (ESI), positive mode
- Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with product ion scan
- Precursor Ion (Q1): m/z 384.2
- Product Ions (Q3): Monitor for characteristic fragments, e.g., m/z 368.2 (loss of oxygen), 183.1, and 105.1.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

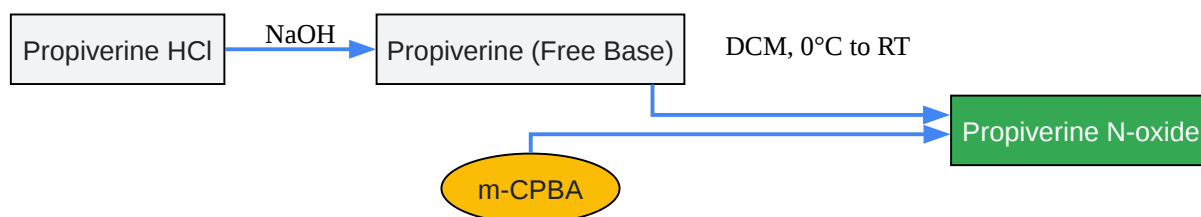
Sample Preparation:

- Dissolve approximately 10 mg of **Propiverine N-oxide** in 0.7 mL of deuterated chloroform (CDCl_3).

Experiments:

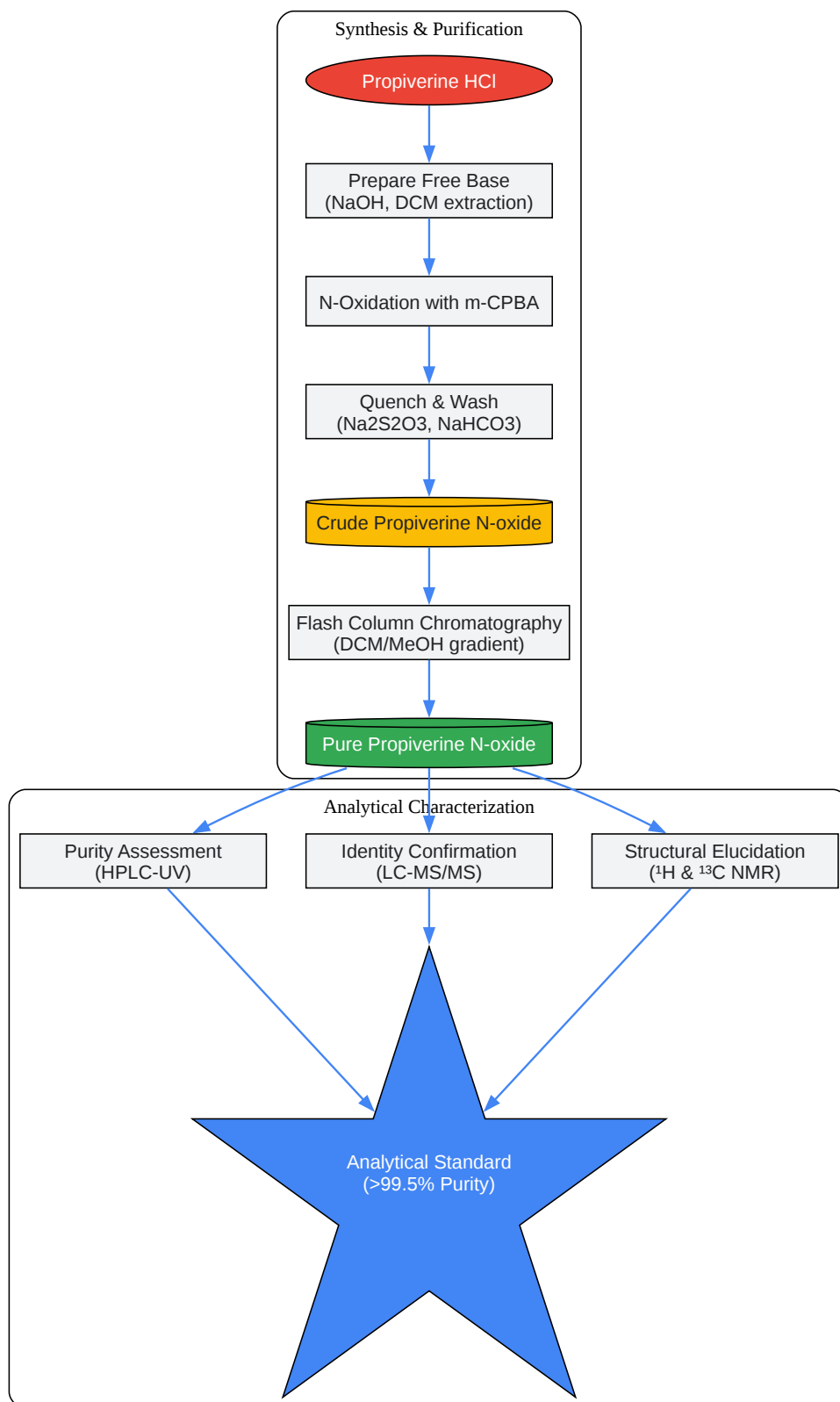
- Acquire ^1H NMR and ^{13}C NMR spectra.
- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.

Visualizations



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Caption: Synthesis pathway of **Propiverine N-oxide**.



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Caption: Experimental workflow for standard preparation.

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